1,4-Anhydro-D-xylitol

Description

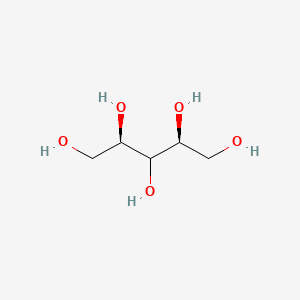

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | xylitol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xylitol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032335 | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adonitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215-217, 216 °C | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00247 [mmHg] | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from alcohol | |

CAS No. |

87-99-0, 488-81-3 | |

| Record name | Xylitol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylitol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,4-Anhydro-D-xylitol: Chemical Properties and Methodologies for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,4-Anhydro-D-xylitol, a versatile chiral intermediate with applications in pharmaceutical development and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, a derivative of the sugar alcohol D-xylitol, is a heterocyclic organic compound. Structurally, it features a five-membered tetrahydrofuran (B95107) ring, which imparts a rigid conformation.[1] This rigidity, combined with its multiple stereogenic centers, makes it a valuable chiral building block in the synthesis of complex molecules.[1] While some sources describe it as a white crystalline solid, it is more commonly available and described by commercial suppliers as a pale yellow, viscous liquid at room temperature.[2][3]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₄ | [2][3][4][5][6] |

| Molecular Weight | 134.13 g/mol | [2][3][4][5][6] |

| CAS Number | 53448-53-6 | [2][3][4][5][6] |

| Appearance | Pale yellow, clear/viscous liquid | [2][3][7] |

| Boiling Point | 160 °C at 0.2 mmHg | [2] |

| Solubility | Soluble in water. Detailed quantitative data in various organic solvents is not readily available. | |

| Purity (typical) | ≥ 98% (HPLC) | [2] |

Synthesis and Purification: Experimental Protocols

The most common method for synthesizing this compound is through the acid-catalyzed intramolecular dehydration of D-xylitol.[1][8]

Synthesis of this compound

Objective: To synthesize this compound via the acid-catalyzed cyclization of D-xylitol.

Materials:

-

D-xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Heating mantle with a stirrer

-

Round-bottom flask

-

Condenser

-

Thermometer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve D-xylitol in a 5% v/v aqueous solution of sulfuric acid.

-

Heat the reaction mixture to 135 °C with continuous stirring.[1]

-

Maintain the temperature for 45 minutes.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

Purification of this compound

Objective: To purify the crude this compound from the reaction mixture.

Materials:

-

Crude this compound solution

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Activated charcoal

-

Diatomaceous earth (e.g., Celite)

-

Rotary evaporator

-

Chromatography column

-

Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane)

Procedure:

-

Neutralization: Carefully neutralize the acidic reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Decolorization: Add activated charcoal to the neutralized solution and stir for 30 minutes to remove colored impurities.

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the activated charcoal and any solid byproducts.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the water and obtain a viscous syrup.

-

Chromatographic Purification:

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude syrup in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified product.

-

Analytical Characterization

The purity and structure of this compound are typically confirmed using various analytical techniques.[8]

| Analytical Method | Expected Observations |

| HPLC | A single major peak indicating high purity. |

| GC-MS | A molecular ion peak corresponding to the molecular weight (134.13 g/mol ) and a characteristic fragmentation pattern. |

| ¹H and ¹³C NMR | Specific chemical shifts and coupling constants corresponding to the protons and carbons in the tetrahydrofuran ring and the hydroxymethyl group. Detailed, assigned spectra are not widely available in public databases. |

| FT-IR | Characteristic absorption bands for O-H (hydroxyl) and C-O (ether and alcohol) functional groups. A broad band in the region of 3300-3500 cm⁻¹ for the hydroxyl groups and strong bands in the 1000-1200 cm⁻¹ region for the C-O stretching vibrations are expected. |

Biological Activity and Signaling Pathways

While this compound has been investigated for various biological properties, including potential anti-inflammatory, anticancer, and antidiabetic effects, detailed studies elucidating its mechanism of action and its interaction with specific biological signaling pathways are currently limited in the scientific literature.[8] Further research is required to understand its molecular targets and downstream effects.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Note: Due to the lack of specific information in the reviewed literature regarding the involvement of this compound in defined biological signaling pathways, a corresponding diagram has not been included.

References

- 1. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Anhydroxylitol | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemsynlab.com [chemsynlab.com]

An In-depth Technical Guide to the Structure and Stereochemistry of 1,4-Anhydro-D-xylitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and stereochemical aspects of 1,4-Anhydro-D-xylitol. It is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this versatile molecule.

Core Molecular Structure and Identifiers

This compound, a derivative of the sugar alcohol D-xylitol, is a heterocyclic organic compound. Its structure is characterized by a five-membered tetrahydrofuran (B95107) ring, which is formed through the intramolecular dehydration of D-xylitol.[1] This cyclization results in a more rigid molecular conformation compared to its acyclic precursor.[1]

The stereochemistry of this compound is inherited from its parent molecule, D-xylose. The specific arrangement of the hydroxyl groups on the tetrahydrofuran ring is crucial for its chemical properties and biological activity. The systematic IUPAC name for this compound is (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol.[2]

For unambiguous identification and use in computational chemistry, the following identifiers are provided:

| Identifier | Value |

| CAS Number | 53448-53-6[3] |

| IUPAC Name | (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[2] |

| SMILES | C1--INVALID-LINK--CO)O">C@@HO[3] |

| InChI Key | KZVAAIRBJJYZOW-VPENINKCSA-N[3] |

| Molecular Formula | C₅H₁₀O₄[3] |

| Molecular Weight | 134.13 g/mol [3] |

Physicochemical and Spectroscopic Data

The physical state of this compound can vary depending on its purity, with descriptions ranging from a "white crystalline solid" to a "light yellow clear liquid" or "thick yellow oil".[4] Precise quantitative data are essential for its characterization and application in research.

| Property | Value |

| Boiling Point | 160 °C at 0.2 mmHg |

| Refractive Index | 1.50[4] |

Stereochemistry and Synthesis

The stereochemistry of this compound is a direct consequence of its synthesis from D-xylitol. The intramolecular cyclization occurs with a high degree of regioselectivity, favoring the formation of the 1,4-anhydro product.[1]

A common and straightforward method for the synthesis of this compound is the acid-catalyzed dehydration of D-xylitol.[1]

Experimental Protocol: Acid-Catalyzed Dehydration of D-Xylitol

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

D-xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Heating apparatus with temperature control

-

Reaction vessel

Procedure:

-

D-xylitol is heated to 135 °C.

-

A 5% v/v aqueous solution of sulfuric acid is added to the heated D-xylitol.

-

The reaction mixture is maintained at 135 °C for 45 minutes.[1]

-

The reaction yields a crude product of this compound (also known as xylitan) as a viscous liquid.[1]

Purification: The crude product can be purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure to yield the pure compound. The purity of the final product should be confirmed using analytical methods like HPLC or GC-MS.[5]

Visualizations

To further elucidate the structure and formation of this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Acid-catalyzed synthesis of this compound.

References

- 1. Anhydroxylitol | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 6. chemsynlab.com [chemsynlab.com]

Unveiling the Biological Potential of 1,4-Anhydro-D-xylitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-xylitol, a cyclic derivative of the sugar alcohol D-xylitol, is a molecule of growing interest in various scientific and industrial fields. Its unique structural features, including a rigid five-membered tetrahydrofuran (B95107) ring, make it a valuable chiral building block in organic synthesis. While its applications as a low-calorie sweetener, a pharmaceutical excipient, and a cosmetic ingredient are emerging, its specific biological activities are an area of active investigation. General claims regarding its anti-inflammatory, anticancer, and antidiabetic properties exist; however, detailed, publicly available scientific studies providing quantitative data and mechanistic insights are currently limited. This technical guide aims to consolidate the available information on the biological activity of this compound, provide detailed experimental protocols from related studies, and visualize relevant biological pathways. Due to the scarcity of in-depth research on this compound, this guide will also draw comparative insights from its well-studied parent compound, xylitol (B92547), to highlight potential areas of investigation and provide a broader context for its biological potential.

Introduction

This compound is a heterocyclic organic compound formed from the intramolecular dehydration of D-xylitol.[1] This structural modification locks the flexible carbon backbone of xylitol into a more rigid cyclic conformation, which can significantly influence its interaction with biological targets.[1] It is found naturally in some fruits, such as plums, and can be synthesized from xylitol through acid-catalyzed dehydration.[2] While primarily utilized in organic synthesis for the production of fine chemicals and pharmaceuticals, including nucleoside analogs, its potential as a biologically active agent is a promising frontier.[3]

Synthesis and Characterization

The most common method for synthesizing this compound is the acid-catalyzed intramolecular dehydration of xylitol. Strong mineral acids like sulfuric acid are often employed.[1][2]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves heating xylitol in the presence of a dilute strong acid. For instance, xylitol can be heated at 135°C for 45 minutes with a 5% v/v aqueous solution of sulfuric acid to yield this compound as a viscous liquid.[1] The product can then be purified using chromatographic techniques.

Analytical methods for the characterization and quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[2]

Biological Activities of this compound and its Derivatives

While broad claims of anti-inflammatory, anticancer, and antidiabetic effects of this compound exist in commercial and summary literature, specific, peer-reviewed quantitative data to substantiate these claims are scarce.[2] However, research into the derivatives of this compound provides some insight into its potential as a scaffold for enzyme inhibitors.

Enzyme Inhibition

A study on synthetic heteroanalogues of salacinol, a natural glycosidase inhibitor, utilized a this compound scaffold. A sulfonium (B1226848) ion derivative demonstrated inhibitory activity against α-amylases, suggesting that the rigid ring structure of this compound is a suitable backbone for designing enzyme inhibitors.[4]

| Derivative | Enzyme | Ki (μM) | [4] |

| This compound sulfonium ion heteroanalogue | Barley-α-amylase (AMY1) | 109 ± 11 | |

| This compound sulfonium ion heteroanalogue | Porcine pancreatic-α-amylase (PPA) | 55 ± 5 |

Biological Activities of Xylitol: A Comparative Perspective

Anticancer Activity of Xylitol

Xylitol has been shown to exhibit anticancer properties both in vitro and in vivo. Studies suggest it can induce apoptosis in cancer cells and suppress tumor growth.

Quantitative Data on the Anticancer Effects of Xylitol

| Cancer Model | Treatment | Effect | Reference |

| B16F10 syngeneic mouse model | Continuous subcutaneous administration | ~35% reduction in tumor volume | [5] |

| 4T1 mammary carcinoma and B16F10 melanoma mouse models | Intratumoral and peritumoral administration of 20% xylitol solution | Initial reduction in tumor growth in B16F10 model | [6] |

| In vitro cancer cell lines | Xylitol treatment | Induction of apoptosis | [7] |

Experimental Protocol: In Vivo Anticancer Study of Xylitol

In a study using a B16F10 syngeneic mouse model, 6-8-week-old C57BL/6 mice were subcutaneously implanted with B16F10 melanoma cells.[5] The mice were then treated with a continuous administration of xylitol via a subcutaneous osmotic minipump.[5] Tumor volume was measured regularly to assess the effect of the treatment.[5][6] Histological analysis of the tumors was performed to evaluate infiltration and angiogenesis.[5] Metabolomic analysis of the tumor tissue was also conducted to identify changes in key metabolites.[5]

Anti-inflammatory Activity of Xylitol

Xylitol has demonstrated anti-inflammatory effects in various models, primarily by reducing the production of pro-inflammatory cytokines.

Quantitative Data on the Anti-inflammatory Effects of Xylitol

| Cell Line/Model | Stimulant | Xylitol Treatment | Effect | Reference |

| Human THP-1-derived macrophages | Live Porphyromonas gingivalis | Pretreatment with xylitol | Significant decrease in the production of TNF-α, IL-1β, and other cytokines/chemokines | [8] |

| Chronic rhinosinusitis model | - | Xylitol | Investigated for immune-modulating activity | [9] |

Experimental Protocol: In Vitro Anti-inflammatory Assay of Xylitol

THP-1 human monocyte cells were differentiated into macrophages.[8] These macrophages were then infected with live Porphyromonas gingivalis to induce an inflammatory response.[8] In the experimental group, the macrophages were pretreated with xylitol before infection.[8] The levels of various cytokines and chemokines (e.g., TNF-α, IL-1β) in the cell culture supernatant were measured using enzyme-linked immunosorbent assay (ELISA) and multiplex assay kits to determine the anti-inflammatory effect of xylitol.[8]

Effects of Xylitol on Metabolism

Xylitol is well-known as a sugar substitute with a low glycemic index. Studies in animal models have explored its effects on blood glucose, insulin (B600854), and lipid profiles.

Quantitative Data on the Metabolic Effects of Xylitol in a Type 2 Diabetes Rat Model

| Parameter | Diabetic Control Group | Xylitol-Treated Group | Outcome | Reference |

| Blood Glucose | Elevated | Significantly decreased | Antihyperglycemic effect | [10] |

| Serum Insulin | Decreased | Significantly increased | Improved insulin secretion | [10] |

| Glucose Tolerance | Impaired | Significantly improved | Enhanced glucose disposal | [10] |

| Serum Total Cholesterol | Elevated | Significantly decreased | Lipid-lowering effect | [10] |

| Serum LDL-Cholesterol | Elevated | Significantly decreased | Lipid-lowering effect | [10] |

Experimental Protocol: In Vivo Diabetes Study of Xylitol

Type 2 diabetes was induced in male Sprague-Dawley rats by feeding them a high-fructose diet followed by an injection of streptozotocin (B1681764) (40 mg/kg body weight).[10] The diabetic rats were then divided into a control group and a group that received a 10% xylitol solution as their drinking water for 5 weeks.[10] Blood glucose, serum insulin, fructosamine, and lipid profiles were measured at the end of the study.[10] A glucose tolerance test was also performed to assess the animals' ability to handle a glucose load.[10]

Signaling Pathways Modulated by Xylitol

Research on xylitol has identified its influence on key signaling pathways involved in angiogenesis and inflammation, such as the NF-κB and Akt pathways.

Caption: Xylitol's inhibitory effect on angiogenesis signaling pathways.

Conclusion and Future Directions

This compound presents itself as a molecule with considerable potential, primarily as a versatile chiral intermediate in synthetic chemistry. While there are indications of its biological activity, the field is nascent, and there is a clear need for rigorous scientific investigation to substantiate the general claims of its health benefits. The limited data on its derivatives as enzyme inhibitors suggest that it is a promising scaffold for drug design.

Future research should focus on:

-

Systematic in vitro screening: Evaluating the cytotoxic, anti-inflammatory, and metabolic effects of this compound across a range of cell lines.

-

Quantitative assays: Determining IC50/EC50 values and other quantitative measures of its biological activity.

-

In vivo studies: Investigating its efficacy and safety in animal models of disease.

-

Mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

By drawing parallels with its parent compound, xylitol, researchers can formulate hypotheses and design experiments to unlock the full therapeutic potential of this compound. A deeper understanding of its biological activities will be crucial for its future development and application in the pharmaceutical and nutraceutical industries.

References

- 1. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 2. 53448-53-6,this compound,CAS:53448-53-6 [chemsynlab.com]

- 3. This compound [myskinrecipes.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Cancer Cell Line Inhibition by Osmotic Pump-administered Xylitol in a Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Xylitol, an Anticaries Agent, Exhibits Potent Inhibition of Inflammatory Responses in Human THP-1-Derived Macrophages Infected With Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. Effects of xylitol on blood glucose, glucose tolerance, serum insulin and lipid profile in a type 2 diabetes model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Natural Occurrence of 1,4-Anhydro-D-xylitol: A Technical Overview

For Immediate Release

Shanghai, China – December 16, 2025 – 1,4-Anhydro-D-xylitol, a pentitol (B7790432) derivative of xylitol, is a molecule of interest in various scientific fields, from pharmaceutical development to cosmetic science. While its synthesis and applications as a chemical building block are well-documented, its natural origins, quantitative presence in biological systems, and biosynthetic pathways remain largely enigmatic. This technical guide synthesizes the currently available information on the natural sources and occurrence of this compound, addressing the needs of researchers, scientists, and drug development professionals.

Natural Sources and Occurrence: A Qualitative Landscape

This compound has been reported to be present in some natural sources, primarily in fruit extracts.[1][2] Plums (Prunus domestica) have been specifically mentioned as containing high levels of this compound.[1] Beyond this, the information on its distribution in the plant kingdom is sparse and lacks quantitative detail. While the parent compound, xylitol, is found in small amounts in various fruits, vegetables, algae, and mushrooms, the natural occurrence of its 1,4-anhydro form appears to be much more restricted or less studied.[3]

There are also mentions of anhydro-sugars in the context of marine organisms, particularly red algae, but specific identification and quantification of this compound in these sources are not detailed in the available literature.

Quantitative Data: A Notable Gap in Current Research

A comprehensive search of scientific literature reveals a significant lack of quantitative data on the concentration of this compound in natural sources. While analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the detection and quantification of related sugar alcohols, specific validated data for this compound in fruits, algae, or other natural matrices could not be retrieved.[1][4][5] This absence of quantitative information presents a considerable challenge for researchers looking to explore its natural abundance and potential physiological roles.

Due to the lack of available quantitative data, a comparative table of this compound concentrations in various natural sources cannot be constructed at this time.

Experimental Protocols: A Focus on Synthesis Over Extraction

However, based on the general principles of natural product chemistry for small, polar molecules, a hypothetical workflow for its extraction and identification can be proposed.

Hypothetical Workflow for Isolation and Identification

Caption: Hypothetical workflow for the isolation and identification of this compound.

Biosynthesis: An Uncharted Territory

The biosynthetic pathway of this compound in any natural system remains to be elucidated. While the biosynthesis of its precursor, xylitol, from D-xylose is known to occur in some microorganisms via the action of xylose reductase, the enzymatic machinery responsible for the subsequent intramolecular cyclization to form the 1,4-anhydro bridge has not been identified.[3] The formation of anhydro sugars can sometimes occur as artifacts during extraction procedures involving heat or acidic conditions, which further complicates the confirmation of their natural origin.

The diagram below illustrates the presumed, yet unconfirmed, final step in the biosynthesis of this compound from its immediate precursor.

Caption: Postulated final step in the biosynthesis of this compound.

Future Outlook

The current body of scientific literature presents a significant opportunity for research into the natural occurrence and biosynthesis of this compound. Future studies should focus on:

-

Systematic Screening: A broad screening of various plant species, particularly within the Prunus genus, and marine algae is necessary to identify and quantify the presence of this compound.

-

Method Development: The development and validation of robust analytical methods for the routine quantification of this compound in complex biological matrices are crucial.

-

Isolation and Characterization: The isolation of this compound from a confirmed natural source, followed by full spectroscopic characterization, would provide definitive proof of its natural occurrence.

-

Biosynthetic Studies: The use of isotopic labeling studies and enzymatic assays with plant or algal extracts could help to uncover the biosynthetic pathway and the enzymes involved in the formation of this compound.

References

- 1. 53448-53-6,this compound,CAS:53448-53-6 [chemsynlab.com]

- 2. This compound | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 3. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]

- 4. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

Technical Guide: Synthesis of 1,4-Anhydro-D-xylitol from Xylitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1,4-anhydro-D-xylitol, a versatile chiral intermediate, from its parent sugar alcohol, xylitol (B92547). The primary method detailed is the acid-catalyzed intramolecular dehydration of xylitol, a robust and common approach. This document outlines the theoretical basis of the reaction, presents various catalytic systems, and offers detailed experimental protocols for synthesis and purification. Quantitative data from different methodologies are summarized for comparative analysis. Furthermore, this guide includes visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the process.

Introduction

This compound, also known as xylitan, is a heterocyclic organic compound derived from the intramolecular dehydration of xylitol.[1] Structurally, it features a stable five-membered tetrahydrofuran (B95107) ring, which imparts a rigid conformation to the molecule. This structural rigidity, combined with the presence of multiple stereogenic centers, makes this compound a valuable chiral building block in organic synthesis.[1] Its applications are prominent in the pharmaceutical industry, particularly in the synthesis of nucleoside analogs and other biologically active compounds. This guide focuses on the practical synthesis of this important compound from the readily available starting material, xylitol.

Synthesis Pathway: Acid-Catalyzed Intramolecular Dehydration

The most common and direct route for the synthesis of this compound is the acid-catalyzed intramolecular dehydration of xylitol. This reaction involves the removal of one molecule of water from the xylitol molecule to form a cyclic ether. The reaction is highly regioselective, favoring the formation of the 1,4-anhydro product over other possible anhydro-xylitol isomers.[2]

The general mechanism involves the protonation of one of the hydroxyl groups of xylitol by an acid catalyst, forming a good leaving group (water). Subsequently, a nucleophilic attack by another hydroxyl group on the carbon atom bearing the protonated hydroxyl group leads to the formation of the five-membered ring and the elimination of water. Both Brønsted and Lewis acids can be employed to catalyze this transformation.[1]

Caption: Acid-catalyzed intramolecular dehydration of xylitol.

Quantitative Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of this compound from xylitol. This allows for a direct comparison of different catalytic systems and reaction conditions.

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid (H₂SO₄) | 5% v/v (aq) | Water | 135 | 45 min | 82 (crude) | Not Reported | [1] |

| Hafnium Triflate (Hf(OTf)₄) | 0.01-0.25 mol% | Not Specified | Not Specified | Not Specified | >70 | Not Reported | |

| Gallium Triflate (Ga(OTf)₃) | 0.01-0.25 mol% | Not Specified | Not Specified | Not Specified | >70 | Not Reported | |

| None (High-Temperature Water) | N/A | Water | 250-300 | Not Specified | Not Reported | Not Reported |

Note: Data for Lewis acid catalysts and high-temperature water methods are primarily qualitative from the available literature. Further experimental validation is recommended.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound using Sulfuric Acid

This protocol is based on the commonly cited method using a strong Brønsted acid.

Materials:

-

D-Xylitol

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Barium Carbonate or Calcium Carbonate

-

Activated Charcoal

-

Ethanol

-

Diatomaceous Earth (e.g., Celite®)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a heating mantle with magnetic stirring

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve D-xylitol in a 5% v/v aqueous solution of sulfuric acid. For example, for 100 g of xylitol, use a pre-prepared solution of 5 mL of concentrated sulfuric acid in 95 mL of deionized water.

-

Reaction: Heat the mixture to 135 °C with vigorous stirring. Maintain this temperature for 45 minutes. The solution will darken as the reaction progresses.

-

Neutralization: After cooling the reaction mixture to room temperature, neutralize the sulfuric acid by the slow addition of barium carbonate or calcium carbonate powder with stirring until the pH of the solution is approximately 7. The effervescence of carbon dioxide will be observed.

-

Filtration: Filter the mixture through a pad of diatomaceous earth using a Buchner funnel to remove the precipitated barium or calcium sulfate (B86663) and any other solid impurities. Wash the filter cake with a small amount of warm deionized water to ensure complete recovery of the product.

-

Decolorization: To the filtrate, add activated charcoal (approximately 2-5% w/v) and stir for 30-60 minutes at room temperature to remove colored impurities.

-

Second Filtration: Remove the activated charcoal by filtration through a pad of diatomaceous earth. The resulting solution should be significantly lighter in color.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous syrup.

Purification by Fractional Vacuum Distillation

High-purity this compound can be obtained by fractional distillation under reduced pressure.

Procedure:

-

Setup: Assemble a vacuum distillation apparatus. It is crucial to use a short-path distillation head to minimize product loss.

-

Distillation: Heat the crude syrup under high vacuum. This compound will distill as a colorless, viscous liquid. The boiling point is reported to be 160 °C at 0.2 mmHg.

-

Collection: Collect the fractions that distill at the correct temperature and have a constant refractive index.

Product Characterization

The purity and identity of the final product can be confirmed by various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For both purity assessment and structural confirmation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.[1]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from xylitol via acid-catalyzed intramolecular dehydration is a well-established and efficient method. This guide has provided a comprehensive overview of the process, from the underlying chemical principles to detailed experimental protocols and purification techniques. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable production of this important chiral intermediate for further applications.

References

An In-depth Technical Guide to the Intramolecular Dehydration Pathways of Xylitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intramolecular dehydration of xylitol (B92547), a critical transformation for the production of value-added platform chemicals. The primary focus is on the synthesis of 1,4-anhydroxylitol (also known as xylitan), a versatile chiral building block. This document details the catalyst-free dehydration in high-temperature water, as well as Brønsted and Lewis acid-catalyzed pathways. It includes a comparative analysis of quantitative data, detailed experimental protocols, and mechanistic insights. Reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Xylitol, a five-carbon sugar alcohol, is a readily available bio-based platform molecule.[1] Its intramolecular dehydration leads to the formation of anhydro-sugars, most notably 1,4-anhydroxylitol, a stable heterocyclic compound with a five-membered tetrahydrofuran (B95107) ring.[1] This transformation is significant as 1,4-anhydroxylitol serves as a valuable chiral synthon in the synthesis of various fine chemicals and pharmaceuticals.[1] Understanding the pathways of this dehydration reaction is crucial for optimizing the production of this key intermediate.

The intramolecular dehydration of xylitol can be achieved through several routes, including non-catalytic methods in high-temperature water and, more commonly, through acid catalysis.[1][2] Both Brønsted and Lewis acids have been shown to be effective in promoting this cyclization.[1] The reaction exhibits a high degree of regioselectivity, predominantly favoring the formation of the 1,4-anhydro isomer over other potential cyclic ethers.[1]

This guide will explore the different methodologies for xylitol dehydration, present quantitative data on yields and selectivity, provide detailed experimental protocols, and illustrate the reaction mechanisms.

Dehydration Pathways and Mechanisms

The principal intramolecular dehydration product of xylitol is 1,4-anhydroxylitol. This occurs via an intramolecular nucleophilic substitution (SN2) reaction, where a hydroxyl group attacks a protonated hydroxyl group at another carbon, leading to the formation of a cyclic ether and the elimination of a water molecule.

Catalyst-Free Dehydration in High-Temperature Water

In the absence of an external acid catalyst, the intramolecular dehydration of xylitol can be induced in high-temperature water (523–573 K).[2] Under these conditions, water acts as both the solvent and a weak acid catalyst. The reaction proceeds with high selectivity, yielding 1,4-anhydroxylitol as the sole product.[2] The proposed mechanism involves the protonation of one of the primary hydroxyl groups of xylitol by a hydronium ion (autoionized from water), followed by an intramolecular SN2 attack by the hydroxyl group at the C4 position.

Acid-Catalyzed Dehydration

The use of acid catalysts significantly enhances the rate of intramolecular dehydration, allowing the reaction to proceed under milder conditions compared to the catalyst-free method. Both Brønsted and Lewis acids are effective.

2.2.1. Brønsted Acid Catalysis

Strong mineral acids, such as sulfuric acid (H₂SO₄), are commonly employed as Brønsted acid catalysts.[1] The mechanism is analogous to the catalyst-free pathway, with the acid providing a higher concentration of protons to facilitate the initial protonation of a hydroxyl group, thereby creating a better leaving group (water). This is followed by the intramolecular SN2 attack.

2.2.2. Lewis Acid Catalysis

Water-tolerant Lewis acids, such as hafnium (IV) triflate (Hf(OTf)₄) and gallium (III) triflate (Ga(OTf)₃), are also effective catalysts for this transformation. The Lewis acid coordinates to the oxygen of a hydroxyl group, enhancing its leaving group ability and facilitating the intramolecular nucleophilic attack. This method can offer high yields and selectivity under relatively mild conditions.

Quantitative Data Presentation

The yield and selectivity of 1,4-anhydroxylitol are highly dependent on the reaction conditions and the catalyst used. The following table summarizes key quantitative data from various studies.

| Catalyst | Temperature (°C) | Time | Solvent | Xylitol Conversion (%) | 1,4-Anhydroxylitol Yield (%) | Selectivity (%) | Reference |

| None | 250-300 | Varies | High-Temperature Water | - | - | High (sole product) | [2] |

| H₂SO₄ (5% v/v) | 135 | 45 min | Water | - | 82 (crude) | - | [1] |

| H₂SO₄ | 180 | 15 min | 28% Water/Dioxane (Microwave) | - | 85 | - | [1] |

| Hf(OTf)₄ (0.1 mol%) | 120-180 | 30-180 min | Neat (reduced pressure) | >60 | >50 | ~90-95 (vs. 1,5-isomer) | |

| Ga(OTf)₃ (0.1 mol%) | 120-180 | 30-180 min | Neat (reduced pressure) | >60 | >50 | ~90-95 (vs. 1,5-isomer) | |

| WOx/SiO₂ | 160-200 | - | Water | - | - | Selective | [1] |

Note: Direct comparison of yields can be challenging due to variations in experimental setups, definitions of yield (crude vs. isolated), and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Catalyst-Free Dehydration in High-Temperature Water

Objective: To produce 1,4-anhydroxylitol from xylitol using high-temperature water without an external catalyst.[2]

Materials:

-

Xylitol

-

Deionized water

-

Argon gas

-

Batch reactor (stainless steel, e.g., 6 cm³ inner volume)

-

Molten salt bath or other suitable heating apparatus

-

HPLC system for analysis

Procedure:

-

Prepare a 0.5 mol dm⁻³ aqueous solution of xylitol.

-

Load 3 cm³ of the xylitol solution into the batch reactor.

-

Purge the reactor with argon gas to remove air.

-

Seal the reactor and submerge it into a preheated molten salt bath set to the desired temperature (e.g., 548 K).

-

After the desired reaction time, quench the reaction by immersing the reactor in a cold water bath.

-

Open the reactor and collect the product mixture.

-

Analyze the product mixture using HPLC to determine the concentration of unreacted xylitol and the yield of 1,4-anhydroxylitol.

Brønsted Acid-Catalyzed Dehydration with Sulfuric Acid

Objective: To synthesize 1,4-anhydroxylitol using sulfuric acid as a catalyst.[1]

Materials:

-

Xylitol

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

Extraction and purification solvents (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Analytical equipment (GC-MS, NMR)

Procedure:

-

In a round-bottom flask, dissolve xylitol in a 5% v/v aqueous solution of sulfuric acid.

-

Heat the mixture to 135 °C with stirring for 45 minutes.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Characterize the final product using GC-MS and NMR spectroscopy.

Byproducts and Selectivity

The intramolecular dehydration of xylitol is highly regioselective for the formation of 1,4-anhydroxylitol. However, minor byproducts can be formed, with the most notable being the isomeric 1,5-anhydroxylitol . The formation of the 1,4-isomer is favored due to the lower steric hindrance in the transition state leading to the five-membered ring compared to the six-membered ring of the 1,5-isomer. Under certain conditions, especially with Lewis acid catalysts, the selectivity for the 1,4-isomer can be as high as 90-95%. Other potential side reactions, particularly under harsh conditions, could include intermolecular dehydration leading to oligomers or further degradation products, though these are generally observed in low amounts.

Conclusion

The intramolecular dehydration of xylitol is a robust and selective method for the synthesis of 1,4-anhydroxylitol, a valuable bio-derived platform chemical. The reaction can be effectively carried out using catalyst-free high-temperature water or, more efficiently, with Brønsted or Lewis acid catalysts. While the formation of 1,4-anhydroxylitol is the predominant pathway, the choice of catalyst and reaction conditions can influence the yield and the formation of minor byproducts. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize processes for the valorization of xylitol. Further research into novel solid acid catalysts could lead to even more sustainable and efficient production methods.

References

An In-Depth Technical Guide to 1,4-Anhydro-D-xylitol for Researchers and Drug Development Professionals

Introduction

1,4-Anhydro-D-xylitol, a derivative of the five-carbon sugar alcohol D-xylitol, is a versatile molecule with significant applications in pharmaceutical research and development. Its rigid, cyclic structure and multiple stereogenic centers make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a stable heterocyclic organic compound.[1] Key quantitative data for this molecule are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 53448-53-6 | [2] |

| Molecular Weight | 134.13 g/mol | [2] |

| Molecular Formula | C₅H₁₀O₄ | [2] |

| Appearance | Light yellow clear liquid | [2] |

| Boiling Point | 160 °C at 0.2 mmHg | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Synthesis and Analysis

The primary method for synthesizing this compound is through the intramolecular dehydration of D-xylitol, a reaction typically catalyzed by strong acids.[1][3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from D-xylitol via acid-catalyzed dehydration.

Materials:

-

D-xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Heating mantle and round-bottom flask with reflux condenser

-

Distillation apparatus

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve D-xylitol in a 5% v/v aqueous solution of sulfuric acid.

-

Heat the mixture to 135 °C for 45 minutes under reflux.[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the water and solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Purify the resulting viscous liquid by vacuum distillation to obtain this compound.[1]

Analytical Methodologies

The purity and characterization of this compound are commonly determined using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a widely used method for the analysis of non-volatile compounds like sugar alcohols.[4][5] Due to the lack of a strong chromophore in this compound, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are typically employed.[4]

-

Typical Conditions: A common approach involves using a hydrophilic interaction liquid chromatography (HILIC) column.[6] The mobile phase often consists of a mixture of acetonitrile (B52724) and water.[4]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: For GC-MS analysis, the polar hydroxyl groups of this compound need to be derivatized to increase volatility.[3] This method provides both separation and structural information.

-

Derivatization: Acetylation is a common derivatization technique for polyols.[5]

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of various biologically active compounds, particularly in the development of enzyme inhibitors.[7]

As a Chiral Building Block

The well-defined stereochemistry of this compound makes it an excellent starting material for the synthesis of enantiomerically pure molecules.[1][7] This is particularly valuable in the synthesis of nucleoside analogs and other compounds where specific stereoisomers are required for biological activity.[7]

Synthesis of Glycosidase Inhibitors

This compound and its heteroanalogues have been utilized in the synthesis of compounds that inhibit glycosidase enzymes.[8] These inhibitors are of significant interest in the management of type 2 diabetes.[8] For instance, heteroanalogues of salacinol (B1681389), a natural sulfonium (B1226848) ion with potent glycosidase inhibitory activity, have been synthesized using this compound derivatives.[8]

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activities of its precursor, xylitol (B92547), and its application in synthesizing enzyme inhibitors provide insights into its potential mechanisms of action.

Inhibition of β-Glucosidase

Xylitol has been shown to inhibit salivary β-glucosidase, an enzyme crucial for the formation of oral biofilms.[9] This suggests that this compound, as a structural analog, may also possess inhibitory activity against certain glycosidases, a principle applied in the design of therapeutic agents.[8][10]

Caption: Hypothetical inhibition of a glycosidase by a this compound analog.

Potential Anti-inflammatory Effects

Xylitol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.[11][12] This is achieved by reducing the inflammatory response triggered by pathogens like Porphyromonas gingivalis.[11][12] Given its structural similarity, this compound could be investigated for similar anti-inflammatory potential.

Caption: Postulated anti-inflammatory mechanism of a this compound analog.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new therapeutic agents based on this compound follows a logical experimental workflow.

Caption: A typical experimental workflow for the development of this compound derivatives.

References

- 1. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 53448-53-6,this compound,CAS:53448-53-6 [chemsynlab.com]

- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

- 7. This compound [myskinrecipes.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Effect of xylitol on salivary β-glucosidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xylitol, an Anticaries Agent, Exhibits Potent Inhibition of Inflammatory Responses in Human THP-1-Derived Macrophages Infected With Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xylitol, an anticaries agent, exhibits potent inhibition of inflammatory responses in human THP-1-derived macrophages infected with Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrosugars

Introduction

Anhydrosugars, or intramolecular anhydrides of sugars, are a class of carbohydrate derivatives formed by the elimination of one or more molecules of water from the hydroxyl groups of a parent monosaccharide.[1] This process results in the formation of an additional ether linkage, creating bicyclic or tricyclic structures.[1] The most common and extensively studied are the 1,6-anhydrosugars, which contain a 1,6-anhydro bridge that locks the pyranose ring into a rigid conformation.[1] Other forms, such as 1,2-, 2,3-, or 3,6-anhydrosugars, also exist, often featuring highly reactive oxirane (epoxide) or oxetane (B1205548) rings.[1][2]

The unique structural features of anhydrosugars, particularly their fixed conformation and inherent reactivity, make them valuable chiral building blocks and versatile starting materials in synthetic chemistry.[1] They serve as key intermediates in the synthesis of oligosaccharides, glycoconjugates, natural products, and stereoregular polysaccharides.[1][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of anhydrosugars, detailed experimental protocols for their analysis, and a discussion of their reactivity, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Anhydrosugars are generally colorless, crystalline solids.[5][6] Their physical properties are dictated by their molecular structure, particularly the nature of the anhydro bridge. Levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), the most abundant anhydrosugar derived from the pyrolysis of cellulose (B213188), is frequently used as a benchmark for this class of compounds.[6][7]

Quantitative Data Summary

The physical and chemical properties of several common anhydrosugars are summarized below. Data for levoglucosan is the most extensively reported.

Table 1: Physical and Chemical Properties of Levoglucosan (1,6-Anhydro-β-D-glucopyranose)

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | [5][8] |

| Molecular Weight | 162.14 g/mol | [8][9] |

| Appearance | Colorless crystals / Solid | [5][6] |

| Melting Point | 182 to 184 °C | [5][6] |

| Boiling Point | ~384 °C (estimated) | [5][6] |

| Solubility (Water) | 62.3 mg/mL | [5][8] |

| Solubility (DMSO) | 55 mg/mL | [5] |

| Density | 1.688 g/cm³ (predicted) | [6] |

Table 2: Properties of Other Common Anhydrosugars

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Mannosan (1,6-Anhydro-β-D-mannopyranose) | C₆H₁₀O₅ | 162.14 | Formed from pyrolysis of biomass containing mannose residues.[10] |

| Galactosan (1,6-Anhydro-β-D-galactopyranose) | C₆H₁₀O₅ | 162.14 | An epimer of levoglucosan. |

| Cellobiosan (1,6-Anhydro-β-cellobiose) | C₁₂H₂₀O₁₀ | 324.28 | A disaccharide-derived anhydrosugar from cellulose pyrolysis.[10] |

Chemical Reactivity and Key Transformations

The chemical behavior of anhydrosugars is largely governed by the anhydro bridge, which influences ring stability and stereochemistry.[1]

-

Ring Strain and Reactivity : The reactivity is determined by the size of the oxygen-containing rings. Three- and four-membered rings (oxiranes and oxetanes), found in compounds like 1,2- and 2,3-anhydrosugars, are highly strained and susceptible to nucleophilic attack.[1][11] Five- and six-membered rings (oxolanes and oxanes) are more stable.[1]

-

Stereochemical Control : The rigid 1,6-anhydro bridge locks the pyranose ring in a ¹C₄ conformation. This conformational rigidity provides excellent stereocontrol in chemical transformations, as it restricts the accessibility of reagents to specific faces of the molecule.[1]

-

Acid-Catalyzed Hydrolysis : The intramolecular glycosidic linkage in anhydrosugars can be readily cleaved by acid hydrolysis to yield the parent monosaccharide.[10] For example, levoglucosan is hydrolyzed to glucose, a fermentable sugar, which is a key step in converting biomass-derived oils into biofuels.[6][12]

Caption: Acid-catalyzed hydrolysis of levoglucosan to glucose.

-

Glycosylation Reactions : Anhydrosugars, particularly those with epoxide rings like 2,3-anhydrosugars, are effective glycosylating agents for preparing 2-deoxysugar glycosides.[4] The epoxide ring undergoes regioselective and stereoselective opening by a nucleophile (an alcohol), leading to the formation of a glycosidic bond.[3] 1,2-anhydrosugars are also valuable intermediates for the synthesis of O-, C-, and N-glycosyl compounds.[2]

Formation via Pyrolysis

Anhydrosugars are major products of the fast pyrolysis of carbohydrates such as cellulose and starch.[6][7] Levoglucosan is the primary product from cellulose pyrolysis and is often used as a chemical tracer for biomass burning in atmospheric studies.[6] The thermal decomposition of the glucose units in cellulose leads to the intramolecular elimination of water and the formation of the 1,6-anhydro bridge.

References

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. 2,3-Anhydrosugars in glycoside bond synthesis. Application to alpha-D-galactofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Anhydrosugars in glycoside bond synthesis. Application to 2,6-dideoxypyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Levoglucosan - Wikipedia [en.wikipedia.org]

- 7. Levoglucosan: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]

- 8. Levoglucosan | C6H10O5 | CID 2724705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]

- 10. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]

- 11. fiveable.me [fiveable.me]

- 12. Hydrolysis of anhydrosugars derived from pyrolysis of lignocellulosic biomass for integration in a biorefinery - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00240C [pubs.rsc.org]

The Pivotal Role of 1,4-Anhydro-D-xylitol in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-xylitol, a structurally unique anhydropentitol derived from the five-carbon sugar alcohol D-xylitol, has emerged as a cornerstone in contemporary carbohydrate chemistry. Its rigid, five-membered tetrahydrofuran (B95107) ring system and distinct stereochemistry render it a valuable chiral building block for the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and multifaceted applications of this compound, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and derivatization, alongside a comprehensive summary of its physicochemical and biological properties, are presented to serve as a practical resource for researchers in the field.

Introduction: Unveiling the Significance of this compound

This compound, also known as xylitan, is a heterocyclic organic compound formed through the intramolecular dehydration of D-xylitol. This cyclization transforms the flexible, linear backbone of xylitol (B92547) into a more conformationally constrained tetrahydrofuran ring, a structural motif of profound importance in numerous natural products and pharmaceuticals.[1] This inherent rigidity, combined with the presence of multiple stereogenic centers, makes this compound an invaluable chiral synthon in asymmetric synthesis.[1]

Its significance extends beyond its role as a chiral building block. The study of this compound and its derivatives provides fundamental insights into the conformational behavior and reactivity of furanose systems, which are integral to the structure of vital biomolecules like RNA.[1] Furthermore, derivatives of this compound have demonstrated a range of promising biological activities, including anti-inflammatory, anticancer, and antidiabetic effects, positioning this molecule at the forefront of medicinal chemistry research.[2] This guide will systematically delineate the synthesis, derivatization, and biological implications of this versatile carbohydrate.

Synthesis and Physicochemical Properties

The primary route to this compound is the acid-catalyzed intramolecular cyclization of D-xylitol. This reaction is highly regioselective, favoring the formation of the thermodynamically stable five-membered ring.[1]

Synthesis

The most common laboratory-scale synthesis involves heating D-xylitol in the presence of a strong acid catalyst, such as sulfuric acid.[3] While effective, this method can present challenges in terms of purification and environmental impact. Greener synthetic approaches utilizing solid acid catalysts and high-temperature water are areas of ongoing research.[1] An alternative, albeit less direct, synthetic pathway commences from D-sorbose, offering flexibility in starting material selection.[1]

Physicochemical Properties